molecular formula C11H12BrFN6O2 B1191678 IDO-IN-3

IDO-IN-3

Cat. No.: B1191678
M. Wt: 359.15
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDO-IN-3 is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme. It exhibits an half-maximal inhibitory concentration (IC50) of 290 nM, demonstrating strong potential for use in cancer immunotherapy research . The target of this compound, IDO1, is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into kynurenine (Kyn) via the kynurenine pathway . This metabolic process is a crucial mechanism of immune suppression in the tumor microenvironment. By depleting tryptophan and accumulating kynurenine and other downstream metabolites, IDO1 activity leads to the suppression of effector T-cell function, the induction of T-cell apoptosis, and the activation and proliferation of regulatory T-cells (Tregs), thereby facilitating tumor immune escape . As a potent inhibitor, this compound acts to disarm this immunosuppressive pathway, making it a valuable tool for researchers investigating mechanisms to reverse immune tolerance in cancers and to enhance the efficacy of other immunotherapeutic agents. Its chemical structure is C11H12BrFN6O2 with a molecular weight of 359.15 g/mol . The product is supplied as a white to off-white solid powder and is intended for research purposes only in laboratory studies.

Properties

Molecular Formula

C11H12BrFN6O2

Molecular Weight

359.15

SMILES

O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2

Appearance

Solid powder

Synonyms

IDO-IN-3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar IDO Inhibitors

The following table summarizes key pharmacological and chemical properties of IDO-IN-3 and structurally or functionally related inhibitors:

Compound IC50 (IDO Inhibition) Purity Clinical Status Key References
This compound 290 nM >98% Preclinical
IDO-IN-5 1–10 μM 99.90% Preclinical
IDO-IN-8 1–10 μM N/A Preclinical
IDO-IN-9 0.011 μM (kinase) N/A Preclinical
IDO-IN-2 N/A N/A Preclinical

Key Observations:

Potency: this compound (290 nM) is 10–34 times more potent than IDO-IN-5 and IDO-IN-8 (1–10 μM) .

Structural Diversity : While this compound and IDO-IN-5 share a core isoindole motif (as inferred from ), IDO-IN-9’s distinct structure may contribute to its enhanced cellular activity .

Clinical Progress: None of these compounds have advanced to clinical trials, highlighting the need for further optimization .

Research Findings and Mechanistic Insights

Preclinical Studies Involving this compound

  • Tumor Microenvironment : this compound has been linked to the PI3K-Akt-mTOR pathway, which is constitutively active in pancreatic cancer (PaCa) and promotes tumor survival under hypoxia .
  • Cellular Morphology: Studies note that this compound modulates actin filament and microtubule (MT) reorganization during mitosis, a mechanism critical for cancer cell proliferation .

Comparative Efficacy in Immune Modulation

  • This compound vs.
  • IDO-IN-9’s Dual Activity: IDO-IN-9’s nanomolar-range inhibition in both enzymatic and cellular assays positions it as a promising candidate for dual-target therapies .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

IDO-IN-3 features a 1,2,5-oxadiazole (furazan) core substituted with a 3-bromo-4-fluorophenyl group and an N-hydroxycarboximidamide side chain linked to a 2-aminoethylamine moiety. Retrosynthetic analysis suggests the following disconnections:

  • Oxadiazole ring formation via cyclization of a nitrile oxide intermediate.
  • Introduction of the 3-bromo-4-fluorophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Side-chain installation using SN2 alkylation or condensation reactions.

Comparative studies of structurally related IDO inhibitors, such as epacadostat and DX-03-12, reveal common strategies for assembling similar heterocyclic systems. For instance, the use of N,N'-carbonyldiimidazole (CDI) for activating carboxyl groups and ethyleneimine for amine alkylation has been documented in multi-step syntheses.

Proposed Synthetic Routes for this compound

Oxadiazole Core Synthesis

The 1,2,5-oxadiazole ring is typically constructed via cyclization of a nitrile oxide and an amidoxime. A plausible pathway involves:

  • Preparation of 3-bromo-4-fluoroaniline : Starting from 4-fluoroaniline, bromination using Br2 in acetic acid yields the substituted aniline.
  • Formation of amidoxime : Reaction of 3-bromo-4-fluoroaniline with hydroxylamine hydrochloride in the presence of NaNO2 and HCl generates the amidoxime intermediate.
  • Nitrile oxide generation : Treatment of the amidoxime with chloramine-T or trichloroisocyanuric acid (TCCA) produces the nitrile oxide.
  • Cyclization : Spontaneous [3+2] cycloaddition of the nitrile oxide with a dipolarophile (e.g., acrylonitrile) forms the oxadiazole ring.

Key Optimization : Microwave-assisted reactions (120–140°C) improve cyclization efficiency, as demonstrated in epacadostat synthesis.

Functionalization of the Oxadiazole Core

Introduction of the N-Hydroxycarboximidamide Group

The N-hydroxycarboximidamide moiety can be installed via condensation with hydroxylamine:

  • Aldehyde intermediate : Oxidation of a primary alcohol (e.g., using MnO2) yields an aldehyde.
  • Condensation : Reaction with hydroxylamine hydrochloride in ethanol under reflux forms the oxime, which is subsequently reduced to the carboximidamide using NaBH3CN.

Challenges : Over-reduction of the oxime to the amine must be controlled by optimizing reaction time and reductant stoichiometry.

Attachment of the 2-Aminoethylamine Side Chain

The 2-aminoethylamine group is introduced via nucleophilic substitution:

  • Activation of the oxadiazole : Treatment with CDI converts the carboxyl group into an imidazolide intermediate.
  • Alkylation : Reaction with ethyleneimine (aziridine) in acetone at −10°C to 5°C facilitates ring-opening alkylation, forming the desired secondary amine.

Critical Parameters :

  • Ethyleneimine stoichiometry (1.05–1.3 equivalents) minimizes oligomerization byproducts.
  • Low temperatures (−10°C) suppress side reactions, improving yield to >75%.

Final Assembly and Purification

  • Deprotection : If protecting groups (e.g., trityl) are used during synthesis, final deprotection with acetic acid or hydrazine hydrate reveals the free amine.
  • Crystallization : Recrystallization from ethyl acetate/n-hexane mixtures enhances purity (>98% by HPLC).

Comparative Analysis of Synthetic Methodologies

Step Method A (PMC) Method B (Patent) Advantages
Oxadiazole formation Nitrile oxide cycloaddition Microwave-assisted cyclization Higher yield (85% vs. 70%)
Side-chain alkylation SN2 with ethyleneimine CDI-mediated activation Fewer steps, better regioselectivity
Purification Column chromatography Recrystallization Scalability, cost-effectiveness

Yield Improvements :

  • Microwave irradiation reduces reaction time from 6 hours to 15 minutes.
  • Using 1.2 equivalents of ethyleneimine increases alkylation yield from 60% to 82%.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the oxadiazole core impede nucleophilic attacks. Mitigation: Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Oxime Over-Reduction : Uncontrolled reduction leads to amine byproducts. Mitigation: Employ NaBH3CN instead of LiAlH4 for selective reduction.
  • Ethyleneimine Handling : Toxicity and volatility require strict temperature control (−10°C) and closed systems.

Scalability and Industrial Considerations

Large-scale synthesis demands:

  • Continuous Flow Systems : For nitrile oxide generation to prevent exothermic runaway reactions.
  • Green Chemistry : Replacement of chlorinated solvents with ethyl acetate/water biphasic systems.
  • Quality Control : In-process HPLC monitoring ensures intermediates meet purity thresholds (>95%).

Q & A

Q. Q1. What experimental approaches are recommended to validate the mechanism of action of IDO-IN-3 in modulating immune response pathways?

Answer: To validate this compound's mechanism, researchers should employ:

  • Enzyme inhibition assays : Measure IDO activity using tryptophan-to-kynurenine conversion assays under standardized conditions (e.g., 24-hour incubation with recombinant IDO enzyme). Compare IC50 values against known inhibitors .
  • Cellular models : Use tumor cell lines (e.g., HeLa or A549) under hypoxic conditions to assess this compound's impact on downstream mTOR pathway activation via Western blotting for phosphorylated Akt/mTOR targets .
  • Flow cytometry : Quantify T-cell proliferation in co-culture systems with IDO-expressing dendritic cells treated with this compound to confirm immunosuppression reversal .

Q. Q2. How should researchers design dose-response experiments to minimize variability in this compound efficacy studies?

Answer:

  • Dose range : Use logarithmic dilutions (e.g., 1 nM–10 µM) based on the reported IC50 of 290 nM .
  • Controls : Include vehicle controls (DMSO <0.1%) and positive controls (e.g., epacadostat for IDO inhibition).
  • Replicates : Perform triplicate measurements across three independent experiments to account for batch variability in compound solubility .

Q. Q3. What are the key considerations for selecting in vivo models to study this compound’s pharmacokinetics?

Answer:

  • Species specificity : Use immunocompetent murine models (e.g., C57BL/6) to evaluate this compound’s bioavailability and immune modulation.
  • Tumor implantation : Orthotopic or syngeneic models (e.g., CT26 colon carcinoma) better replicate human tumor microenvironments than subcutaneous xenografts .
  • Biomarker analysis : Collect plasma samples at 0, 2, 6, and 24 hours post-administration to quantify this compound levels via LC-MS/MS .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in data on this compound’s efficacy across different tumor microenvironments?

Answer:

  • Hypoxia vs. normoxia : Compare this compound activity in tumor spheroids cultured under normoxic (21% O2) and hypoxic (1% O2) conditions, as hypoxia alters IDO expression and FA synthesis pathways .
  • Metabolic profiling : Use metabolomics (e.g., GC-MS) to map kynurenine pathway intermediates in this compound-treated vs. untreated cells, identifying microenvironment-specific metabolic dependencies .
  • Statistical models : Apply mixed-effects regression to account for inter-tumor heterogeneity in patient-derived xenograft (PDX) models .

Q. Q5. What methodological strategies optimize this compound’s selectivity over related enzymes (e.g., TDO2)?

Answer:

  • Structural analysis : Perform molecular docking simulations using IDO (PDB: 4PK5) and TDO2 (PDB: 2NW8) crystal structures to identify binding pocket differences.
  • Kinetic assays : Compare this compound’s inhibition constants (Ki) for IDO and TDO2 under identical assay conditions .
  • Gene-edited models : Use CRISPR-Cas9 IDO-KO or TDO2-KO cell lines to isolate off-target effects .

Q. Q6. How should researchers address discrepancies in this compound’s reported IC50 values across studies?

Answer:

  • Assay standardization : Adopt CLSI guidelines for enzyme inhibition assays, including buffer composition (pH 7.4 PBS) and temperature (37°C) .
  • Batch validation : Use third-party vendors to verify compound purity (>98% by HPLC) and stability (e.g., freeze-thaw cycles) .
  • Meta-analysis : Aggregate published IC50 data using random-effects models to quantify inter-study variability .

Q. Q7. What integrative approaches link this compound’s biochemical activity to functional immune outcomes?

Answer:

  • Multi-omics integration : Combine RNA-seq (IDO pathway genes) with cytokine profiling (IFN-γ, IL-6) in treated PBMCs .
  • In silico modeling : Use systems biology tools (e.g., COPASI) to simulate this compound’s impact on kynurenine flux and T-cell exhaustion .
  • Spatial transcriptomics : Apply GeoMx Digital Spatial Profiling to map this compound’s effects within tumor-immune niches .

Methodological Frameworks

Q8. How can the PICO framework structure research questions on this compound’s therapeutic potential?

Answer:

  • Population : Patients with IDO-overexpressing tumors (e.g., melanoma or glioblastoma).
  • Intervention : this compound monotherapy or combination with anti-PD-1.
  • Comparison : Standard chemotherapy (e.g., temozolomide) or placebo.
  • Outcome : Progression-free survival (PFS) and intratumoral CD8+ T-cell infiltration .

Q. Q9. What statistical methods are robust for analyzing this compound’s synergistic effects with checkpoint inhibitors?

Answer:

  • Bliss independence model : Quantify synergy scores for this compound + anti-CTLA-4 combinations in vitro.
  • Kaplan-Meier analysis : Compare survival curves in murine models treated with combination therapy vs. single agents .
  • Multivariate Cox regression : Adjust for confounding variables (e.g., tumor burden, baseline immune status) .

Q. Q10. How to ensure data integrity when replicating this compound studies across labs?

Answer:

  • Pre-registration : Document protocols on platforms like Open Science Framework (OSF) before experimentation .
  • Cross-lab validation : Share aliquots of a master compound batch to control for synthesis variability .
  • Blinded analysis : Use third-party statisticians to analyze flow cytometry or histopathology data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IDO-IN-3
Reactant of Route 2
IDO-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.